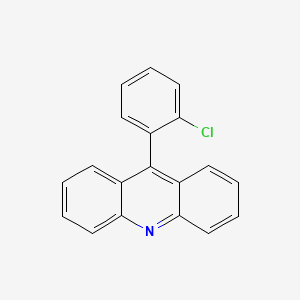9-(2-Chlorophenyl)acridine
CAS No.: 36762-16-0
Cat. No.: VC16481836
Molecular Formula: C19H12ClN
Molecular Weight: 289.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36762-16-0 |
|---|---|
| Molecular Formula | C19H12ClN |
| Molecular Weight | 289.8 g/mol |
| IUPAC Name | 9-(2-chlorophenyl)acridine |
| Standard InChI | InChI=1S/C19H12ClN/c20-16-10-4-1-7-13(16)19-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)19/h1-12H |
| Standard InChI Key | XQLYYXFSXAIGJZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=CC=C4Cl |
Introduction
Chemical Structure and Physicochemical Properties
9-(2-Chlorophenyl)acridine belongs to the acridine family, characterized by a tricyclic aromatic system comprising two benzene rings fused to a central pyridine ring. The 2-chlorophenyl group at the 9-position introduces steric and electronic effects that influence its reactivity and intermolecular interactions. Key physicochemical parameters derived from experimental data include a density of , a boiling point of , and a flash point of . The compound’s high thermal stability and planar geometry facilitate its role in π-π stacking interactions, which are critical in catalytic and materials science applications.
Table 1: Physicochemical Properties of 9-(2-Chlorophenyl)acridine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.76 g/mol |
| Density | |
| Boiling Point | |
| Flash Point | |
| Exact Mass | 289.066 Da |
| Partition Coefficient (LogP) | 5.71 |
The compound’s electronic structure, validated by quantum chemical calculations, reveals a highest occupied molecular orbital (HOMO) localized on the acridine core and a lowest unoccupied molecular orbital (LUMO) extending into the chlorophenyl substituent. This electronic distribution underpins its redox activity, particularly in photoinduced electron transfer processes .
Synthesis and Preparation Methods
The synthesis of 9-(2-chlorophenyl)acridine typically employs ortho-lithiation–cyclization strategies. A representative protocol involves treating ortho-lithiated pivaloyl aniline derivatives with benzoyl chloride to form tertiary alcohols, which undergo acid-catalyzed cyclization to yield the acridine framework . Modifications to this method, such as the use of HBF as a protonating agent, enable the generation of N-protonated acridinium species in situ, which are critical for catalytic applications .
Recent advances highlight the utility of Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the 9-position. For instance, palladium-catalyzed coupling of 9-bromoacridine with 2-chlorophenylboronic acid provides a high-yield route to the target compound. Post-functionalization strategies, including methylation at the 3,6-positions, enhance stability without significantly compromising redox potentials .
Catalytic Applications in Organic Synthesis
9-(2-Chlorophenyl)acridine derivatives have demonstrated exceptional utility as photoredox catalysts in anti-Markovnikov hydration reactions. Under blue light irradiation (450 nm), the protonated acridinium species catalyzes the addition of water to 1,1-disubstituted alkenes, yielding tertiary alcohols with high regioselectivity. A representative reaction involves the conversion of 2-methyl-1-phenylpropene to 2-methyl-1-phenylpropan-2-ol in 85% yield (Table 2) .
Table 2: Scope of Anti-Markovnikov Hydration Catalyzed by 9-(2-Chlorophenyl)acridine Derivatives
| Substrate | Product | Yield (%) |
|---|---|---|
| 2-Methyl-1-phenylpropene | 2-Methyl-1-phenylpropan-2-ol | 85 |
| 1,1-Diphenylethylene | 1,1-Diphenylethanol | 78 |
| 1-Methylcyclohexene | 1-Methylcyclohexanol | 72 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume